molecular formula C13H15N5O B13106706 N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-a]pyrazine-6-carboxamide

N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-a]pyrazine-6-carboxamide

Cat. No.: B13106706
M. Wt: 257.29 g/mol
InChI Key: ZGENTZCFMSSEOR-UHFFFAOYSA-N
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Description

N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyrazine-6-carboxamide is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyrazine-6-carboxamide typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to construct the 2-azabicyclo[2.2.1]heptane core . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the palladium-catalyzed reactions and subsequent purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyrazine-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be employed to modify the bicyclic structure or the imidazo[1,5-a]pyrazine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the bicyclic or pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alkane derivatives.

Scientific Research Applications

N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyrazine-6-carboxamide has several scientific research applications:

    Chemistry: It serves as a versatile scaffold in organic synthesis, allowing for the construction of complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the synthesis of advanced materials and as a building block for various chemical products.

Mechanism of Action

The mechanism of action of N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyrazine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s bicyclic structure allows it to fit into active sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrazine-6-carboxamide: Shares the imidazo[1,2-a]pyrazine core but lacks the bicyclic structure.

    N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-chlorothiazole-2-carboxamide: Contains a similar bicyclic structure but with a different heterocyclic moiety.

Uniqueness

N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyrazine-6-carboxamide is unique due to its combination of a bicyclic structure with an imidazo[1,5-a]pyrazine moiety. This dual structural feature provides it with distinct chemical reactivity and potential biological activities that are not observed in simpler analogs.

Properties

Molecular Formula

C13H15N5O

Molecular Weight

257.29 g/mol

IUPAC Name

N-(2-azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyrazine-6-carboxamide

InChI

InChI=1S/C13H15N5O/c19-13(17-11-2-8-1-10(11)15-3-8)12-6-18-7-14-4-9(18)5-16-12/h4-8,10-11,15H,1-3H2,(H,17,19)

InChI Key

ZGENTZCFMSSEOR-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1NC2)NC(=O)C3=CN4C=NC=C4C=N3

Origin of Product

United States

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